molecular formula C8H8IN3 B14132759 Benzene, (1-azido-2-iodoethyl)- CAS No. 4098-17-3

Benzene, (1-azido-2-iodoethyl)-

Cat. No.: B14132759
CAS No.: 4098-17-3
M. Wt: 273.07 g/mol
InChI Key: LIJGEQWWHOBKHM-UHFFFAOYSA-N
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Description

Benzene, (1-azido-2-iodoethyl)- is a substituted benzene derivative characterized by an ethyl chain attached to the aromatic ring, with an azido (-N₃) group at position 1 and an iodine atom at position 2 of the ethyl substituent. This structure combines a reactive azide functionality with a heavy halogen (iodine), making it a compound of interest in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

(1-azido-2-iodoethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3/c9-6-8(11-12-10)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJGEQWWHOBKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CI)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475068
Record name Benzene, (1-azido-2-iodoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4098-17-3
Record name Benzene, (1-azido-2-iodoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Compound Identification and Properties

(1-azido-2-iodoethyl)benzene (CAS #4098-17-3) is an organoazide with a phenyl group attached to a carbon bearing an azido group, with an adjacent carbon bearing an iodine atom. Before discussing preparation methods, it is essential to understand its fundamental properties.

Physical and Chemical Properties

The following table summarizes the key physicochemical characteristics of the compound:

Property Value
Chemical Formula C₈H₈IN₃
Molecular Weight 273.07400 g/mol
Exact Mass 272.97600 Da
Appearance Not specified in literature
LogP 2.92576
Polar Surface Area 49.75000 Ų
Hydrogen Bond Acceptor Count 2
Hydrogen Bond Donor Count 0
Rotatable Bond Count 3
Topological Polar Surface Area 14.4 Ų
XLogP3-AA 3.9
Undefined Atom Stereocenter Count 1

The molecular structure features a benzene ring attached to a carbon center with an azido group, followed by a methylene group with an iodine substituent.

Synonyms and Alternative Nomenclature

The compound is known by several names in chemical literature:

  • (1-azido-2-iodoethyl)benzene
  • 1-azido-2-iodo-1-phenylethane
  • 2-iodo-1-phenylethyl azide
  • Benzene,(1-azido-2-iodoethyl)
  • 2-Jod-1-azido-1-phenyl-ethan

General Synthetic Approaches

The preparation of (1-azido-2-iodoethyl)benzene typically involves functionalization of phenylethyl derivatives or transformations of precursor compounds. Several general strategies have been documented in the literature.

Key Retrosynthetic Approaches

Three primary retrosynthetic pathways can be considered:

  • Azidation of 2-iodo-1-phenylethanol derivatives
  • Iodination of azidoethylbenzene compounds
  • Simultaneous or sequential installation of both functional groups on styrene or phenylacetylene derivatives

Starting Materials Selection

The choice of starting materials significantly influences reaction efficiency and product purity. Common precursors include:

  • Phenylacetaldehyde or derivatives
  • Styrene oxide
  • 2-phenylethanol derivatives
  • 1-phenyl-2-haloethanes
  • Styrene

Specific Preparation Methods

Several preparation methods have been reported in the literature for (1-azido-2-iodoethyl)benzene or closely related compounds.

Carreira Method

The preparation method documented by Zhao and Carreira (2006) represents one of the most cited approaches to synthesizing (1-azido-2-iodoethyl)benzene. This method likely involves a stereoselective approach given Carreira's expertise in asymmetric synthesis.

The procedure likely involves:

  • Generation of an appropriate phenylethanol precursor
  • Sequential or simultaneous installation of azide and iodide functionalities
  • Purification through recrystallization or chromatographic techniques

The referenced work appeared in Chemistry - A European Journal (2006, vol. 12, #27, p. 7254-7263), suggesting a thorough investigation of this synthetic approach.

Kirschning Flow Chemistry Approach

Another notable preparation method was described by Kupracz et al. (2011) in the Beilstein Journal of Organic Chemistry. This approach likely utilized flow chemistry techniques, a specialty of the Kirschning group.

The continuous flow method potentially offers several advantages:

  • Better heat transfer and temperature control
  • Improved handling of potentially hazardous azide intermediates
  • Potential for scaling up the synthesis
  • Enhanced reproducibility

Nucleophilic Substitution-Based Synthesis

A preparation method based on nucleophilic substitution can be outlined as follows:

  • Preparation of the iodide precursor : Starting with styrene or phenylacetaldehyde, introduce an iodide at the β-position through appropriate reagents such as I₂/PPh₃ or NaI/oxidant combinations.

  • Azidation step : The resulting iodophenylethyl intermediate undergoes nucleophilic substitution with sodium azide or trimethylsilyl azide, typically in a polar aprotic solvent such as DMF or DMSO.

  • Purification : The crude product is purified through extraction followed by column chromatography or recrystallization from an appropriate solvent system.

Metal-Catalyzed Approach

Drawing from contemporary synthetic methodologies, a metal-catalyzed approach might involve:

  • Copper or palladium-catalyzed azidation of a phenylethyl halide
  • Transition metal-mediated iodination of the appropriate precursor
  • One-pot sequential functionalization under controlled conditions

This approach potentially offers advantages in stereo- and regiocontrol, particularly when preparing specific stereoisomers of the target compound.

Solvent Effects and Reaction Optimization

The choice of solvent significantly impacts the preparation of (1-azido-2-iodoethyl)benzene, affecting reaction rates, selectivity, and product yields.

Conventional Solvent Systems

Traditional preparations have employed various solvent systems:

Solvent Advantages Challenges
Dichloromethane Good solubility for organic compounds, easily removed Environmental concerns, potential chlorinated byproducts
Tetrahydrofuran Excellent for lithiated intermediates, moderate polarity Peroxide formation, hygroscopic nature
N,N-Dimethylformamide Superior for SN2 reactions with azide nucleophiles High boiling point, difficult removal, toxicity concerns
Acetonitrile Good compromise of polarity and handling Moderate solvation of inorganic azides
Methanol/Ethanol Protic environment, easy handling Potential side reactions with sensitive intermediates

Green Chemistry Approaches

Recent developments in sustainable chemistry suggest potential alternatives:

  • Deep eutectic solvents : These systems have been used successfully for various azidation reactions, offering environmental advantages while maintaining good reactivity profiles. A procedure using deep eutectic solvents under sonication could potentially be adapted for this synthesis.

  • Microwave-assisted synthesis : Accelerated reaction times and potentially higher yields might be achieved through microwave irradiation, especially for the azidation step. This approach has shown success with similar compounds requiring nucleophilic substitution reactions.

  • Solvent-free conditions : When appropriate, minimizing or eliminating solvents could provide both environmental and safety benefits, particularly relevant when handling potentially hazardous azide compounds.

Mechanistic Considerations

Understanding the mechanism of formation for (1-azido-2-iodoethyl)benzene provides insights for reaction optimization and troubleshooting.

Stereochemical Outcomes

The presence of an undefined stereocenter in the molecule (as indicated in property data) suggests that standard preparations may yield racemic mixtures. Stereoselective approaches would require:

  • Use of chiral auxiliaries or catalysts
  • Kinetic resolution strategies
  • Stereospecific reactions from enantiomerically pure precursors

Reaction Intermediates

Key intermediates in the synthesis likely include:

  • Phenylethanol derivatives
  • Phenylethyl halides or pseudohalides
  • Potentially unstable diazonium species (depending on the synthetic route)
  • Organometallic intermediates in catalyst-mediated approaches

Analytical Confirmation of Product Formation

Verification of successful (1-azido-2-iodoethyl)benzene preparation relies on multiple analytical techniques.

Spectroscopic Characterization

NMR Spectroscopy

The ¹H NMR spectrum would show characteristic patterns:

  • Aromatic signals for the phenyl group (typically 7.2-7.5 ppm)
  • A signal for the methine hydrogen adjacent to the azido group
  • Signals for the methylene hydrogens adjacent to the iodine
  • Potential splitting patterns reflecting stereochemistry at the azide-bearing carbon

The ¹³C NMR would show distinctive signals for:

  • The carbon bearing the azido group (~60-65 ppm)
  • The carbon bearing the iodine (~5-15 ppm, typically upfield due to heavy atom effect)
  • Aromatic carbons (~125-140 ppm)
Infrared Spectroscopy

A characteristic strong azide stretching band would be observed around 2100 cm⁻¹, serving as a key diagnostic feature for confirming successful azide incorporation.

Mass Spectrometry

Mass spectrometric analysis would show the molecular ion peak corresponding to the molecular weight (273.07 m/z), alongside characteristic fragmentation patterns including loss of nitrogen and iodine.

Applications in Synthetic Chemistry

(1-azido-2-iodoethyl)benzene serves as a versatile building block in organic synthesis.

Click Chemistry Applications

The azide functionality makes this compound valuable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, enabling the construction of complex structures through modular approaches.

Heterocycle Formation

The compound can serve as a precursor to various nitrogen-containing heterocycles, including:

  • Triazoles (through cycloaddition reactions)
  • Aziridines (through intramolecular cyclization)
  • Modified imidazole derivatives (through appropriate transformations)

Pharmaceutical Intermediates

The functionalized structure makes (1-azido-2-iodoethyl)benzene potentially valuable in the synthesis of:

  • Enzyme inhibitors
  • Novel antibiotic scaffolds
  • Compounds with specific stereochemical requirements for biological activity

Chemical Reactions Analysis

Types of Reactions: Benzene, (1-azido-2-iodoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene, (1-azido-2-iodoethyl)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzene, (1-azido-2-iodoethyl)- involves its reactivity due to the presence of the azido and iodo groups. The azido group can undergo click chemistry reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The iodo group can participate in substitution reactions, making the compound versatile for different synthetic pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent effects significantly influence the electronic and steric properties of benzene derivatives. The azido group is strongly electron-withdrawing due to its electronegativity, which deactivates the benzene ring, reducing its susceptibility to electrophilic aromatic substitution. In contrast, the iodoethyl group introduces steric hindrance and a weak electron-donating effect via hyperconjugation. This combination creates a unique electronic profile compared to derivatives with simpler substituents (Table 1).

Table 1: Substituent Effects in Benzene Derivatives

Compound Substituent 1 Substituent 2 Electronic Effect (cSAR(X)) Steric Impact
Benzene, (1-azido-2-iodoethyl)- Azido (-N₃) Iodoethyl (-CH₂CH₂I) Strongly electron-withdrawing High
1-Iodo-2-methylbenzene Iodo (-I) Methyl (-CH₃) Weakly electron-withdrawing Moderate
Benzene, 1-azido-2-methyl Azido (-N₃) Methyl (-CH₃) Strongly electron-withdrawing Low
1-Bromo-2-iodobenzene Bromo (-Br) Iodo (-I) Weakly electron-withdrawing Moderate
  • Key Observations: The azido group in Benzene, (1-azido-2-iodoethyl)- induces greater ring deactivation than methyl or halogen substituents, as seen in cSAR(X) studies .
Reactivity and Chemical Behavior

Electrophilic Aromatic Substitution (EAS):

  • The electron-withdrawing azido group reduces EAS reactivity compared to toluene or methyl-substituted benzenes. For example, nitration or sulfonation would proceed slower than in 1-iodo-2-methylbenzene .
  • In contrast, ferrocene derivatives (e.g., with similar substituents) exhibit enhanced reactivity under microwave conditions due to their metallic nuclei, a feature absent in purely organic benzene derivatives .

Reduction Reactions:

  • The azido group can be selectively reduced to an amine using Staudinger or catalytic hydrogenation. However, the iodoethyl group may undergo side reactions (e.g., elimination to form alkenes) under harsh conditions, unlike methyl or bromo substituents .

Click Chemistry:

  • This property is critical for applications in bioconjugation and polymer chemistry .
Physical and Thermal Properties

Table 2: Physical Properties Comparison

Compound Boiling Point (°C) Melting Point (°C) Solubility (Water)
Benzene, (1-azido-2-iodoethyl)- ~250 (est.) ~30 (est.) Low
1-Iodo-2-methylbenzene 211–213 -6 Insoluble
Benzene, 1-azido-2-methyl ~200 (est.) ~20 (est.) Very low
1-Bromo-2-iodobenzene 220–222 30–32 Insoluble
  • Key Observations :
    • The iodoethyl group increases molecular weight and boiling point compared to methyl-substituted analogs .
    • Azide-containing compounds generally exhibit lower thermal stability due to the risk of explosive decomposition, a hazard absent in halogen-only derivatives .

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